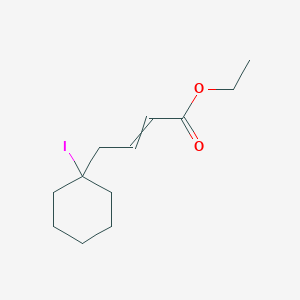
Ethyl 4-(1-iodocyclohexyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-iodocyclohexyl)but-2-enoate is an organic compound with the molecular formula C12H19IO2. It is an ester derived from but-2-enoic acid and features a cyclohexyl group substituted with an iodine atom. This compound is of interest due to its unique structure, which combines an α,β-unsaturated ester with a halogenated cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-iodocyclohexyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 4-bromobut-2-enoate with 1-iodocyclohexane in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-iodocyclohexyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohols, while reduction of the double bond can produce saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or saturated esters.
Scientific Research Applications
Ethyl 4-(1-iodocyclohexyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(1-iodocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The α,β-unsaturated ester moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-butenoate: Similar ester structure but lacks the cyclohexyl and iodine substituents.
Ethyl 4-bromobut-2-enoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-(1-chlorocyclohexyl)but-2-enoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Ethyl 4-(1-iodocyclohexyl)but-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
827573-94-4 |
|---|---|
Molecular Formula |
C12H19IO2 |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
ethyl 4-(1-iodocyclohexyl)but-2-enoate |
InChI |
InChI=1S/C12H19IO2/c1-2-15-11(14)7-6-10-12(13)8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3 |
InChI Key |
MRLPFIGUFQWLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1(CCCCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















